Acetic acid, [(6-chloro-3-pyridazinyl)hydrazono]-, ethyl ester
Overview
Description
Scientific Research Applications
Condensation Reactions and Chemical Synthesis
Research has shown that derivatives of acetic acid, such as ethyl esters, are key in various chemical reactions. For example, one study discussed the condensation of 3-Oxo-3-phenyl-2-(p-tolylhydrazono)propanal with active methylene reagents, leading to the formation of substances like 2-hydroxy-6-phenyl-5-p-tolylazonicotinic acid ethyl ester. This process, depending on the reaction conditions, can yield different products, demonstrating the compound's role in versatile chemical syntheses (Al-Mousawi & El-Apasery, 2012).
Biological Activities and Synthesis of Derivatives
Certain ethyl esters of acetic acid derivatives have been synthesized and studied for their chemical properties like hydrolysis and decarboxylation. These compounds, including various imidazo[1,2-a]benzimidazole derivatives, have been noted for their biological activities, showing properties such as antimicrobial and antiarrhythmic effects, and even influencing brain rhythmogenesis (Anisimova et al., 2011).
Novel Cyclization Pathways
In another study, ethyl esters were involved in novel cyclization pathways. Specifically, ethyl 2-cyano-2-(1,2,4-trizol-5-ylhydrazono)acetate underwent cyclisation in different solvents, resulting in a range of products. This demonstrates the compound's role in forming complex structures through chemical reactions, which is crucial in synthesizing new pharmaceuticals or materials (Gray et al., 1976).
Antimicrobial Activities
Moreover, some derivatives have been synthesized for their potential biological activities. For instance, acetic acid ethyl esters containing the 5-oxo-[1,2,4]triazole ring were synthesized and then subjected to various reactions to form compounds with potential antimicrobial activities. This highlights the relevance of such derivatives in developing new antimicrobial agents (Demirbas et al., 2004).
Chemical Stability Studies
Additionally, the stability of certain acetic acid derivatives has been a subject of study, leading to insights on structural features contributing to stability and the degradation mechanism. This is crucial in drug development, where the stability of the compound can significantly affect its efficacy and shelf life (Pretzer & Repta, 1987).
Properties
IUPAC Name |
ethyl 2-[(6-chloropyridazin-3-yl)hydrazinylidene]acetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4O2/c1-2-15-8(14)5-10-12-7-4-3-6(9)11-13-7/h3-5H,2H2,1H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMHYMUJSAGJEBY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=NNC1=NN=C(C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90790347 | |
Record name | Ethyl [2-(6-chloropyridazin-3-yl)hydrazinylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90790347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
69579-06-2 | |
Record name | Ethyl [2-(6-chloropyridazin-3-yl)hydrazinylidene]acetate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90790347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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